molecular formula C14H13BrO3 B1352590 5-(Benzyloxy)-2-bromo-4-methoxyphenol CAS No. 524713-42-6

5-(Benzyloxy)-2-bromo-4-methoxyphenol

Cat. No.: B1352590
CAS No.: 524713-42-6
M. Wt: 309.15 g/mol
InChI Key: ZKKBDJHAEFPFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-bromo-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group at the 5-position, a bromine atom at the 2-position, and a methoxy group at the 4-position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-bromo-4-methoxyphenol typically involves the following steps:

    Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using methanol and a base such as sodium hydroxide.

    Benzyloxylation: The benzyloxy group can be introduced at the 5-position through an etherification reaction using benzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-bromo-4-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)-4-methoxyphenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia (NH3), thiols (RSH), and alkyl halides (R-X).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 5-(Benzyloxy)-4-methoxyphenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(Benzyloxy)-2-bromo-4-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-bromo-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity. The benzyloxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-bromo-5-methoxyphenol: Similar structure but with different positions of the methoxy and benzyloxy groups.

    5-(Benzyloxy)-2-chloro-4-methoxyphenol: Similar structure but with a chlorine atom instead of a bromine atom.

    5-(Benzyloxy)-2-bromo-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(Benzyloxy)-2-bromo-4-methoxyphenol is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of a benzyloxy group, a bromine atom, and a methoxy group on the phenol ring provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

2-bromo-4-methoxy-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-17-13-7-11(15)12(16)8-14(13)18-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBDJHAEFPFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454806
Record name 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524713-42-6
Record name 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Benzyloxy)-2-bromo-4-methoxyphenol
Reactant of Route 2
5-(Benzyloxy)-2-bromo-4-methoxyphenol
Reactant of Route 3
Reactant of Route 3
5-(Benzyloxy)-2-bromo-4-methoxyphenol
Reactant of Route 4
5-(Benzyloxy)-2-bromo-4-methoxyphenol
Reactant of Route 5
Reactant of Route 5
5-(Benzyloxy)-2-bromo-4-methoxyphenol
Reactant of Route 6
Reactant of Route 6
5-(Benzyloxy)-2-bromo-4-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.